6-methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline 6-methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Brand Name: Vulcanchem
CAS No.: 529476-77-5
VCID: VC8277946
InChI: InChI=1S/C19H20N2/c1-12-3-6-14(7-4-12)18-19-15(9-10-20-18)16-11-13(2)5-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C
Molecular Formula: C19H20N2
Molecular Weight: 276.4 g/mol

6-methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

CAS No.: 529476-77-5

Cat. No.: VC8277946

Molecular Formula: C19H20N2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline - 529476-77-5

Specification

CAS No. 529476-77-5
Molecular Formula C19H20N2
Molecular Weight 276.4 g/mol
IUPAC Name 6-methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C19H20N2/c1-12-3-6-14(7-4-12)18-19-15(9-10-20-18)16-11-13(2)5-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3
Standard InChI Key MKXIPSOZLXGOFM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C

Introduction

6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound of significant interest in the fields of medicinal chemistry and neuropharmacology. It belongs to the class of tetrahydro-beta-carbolines, which are known for their diverse biological activities, including neurotoxic effects and potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.

Synthesis Methods

The synthesis of 6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of tryptamine derivatives with aldehydes or ketones under acidic conditions. This process forms the beta-carboline framework, which is crucial for its biological activity.

Key Steps in Synthesis:

  • Starting Materials: Tryptamine derivatives and aldehydes or ketones.

  • Reaction Conditions: Acidic conditions, often requiring careful control of temperature and pH.

  • Catalysts/Reagents: Lewis acids can enhance the reaction efficiency by facilitating the cyclization process.

Biological Activity and Mechanism of Action

6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline acts as a neurotoxin by selectively damaging dopaminergic neurons in the brain. Its lipophilic nature allows it to cross the blood-brain barrier effectively, leading to a significant reduction in dopamine levels in the striatum. This results in symptoms similar to those observed in Parkinson's disease.

Key Biological Effects:

  • Neurotoxicity: Selective damage to dopaminergic neurons.

  • Dopamine Reduction: Leads to decreased dopamine levels in the striatum.

  • Parkinson's Disease Symptoms: Mimics symptoms of Parkinson's disease due to dopamine depletion.

Chemical Reactivity

The compound can undergo various chemical reactions typical for beta-carbolines, including oxidation reactions that lead to the formation of quinones or other derivatives. The presence of nitrogen atoms in its structure allows for nucleophilic substitutions or electrophilic additions, which are crucial for developing derivatives with enhanced biological activity.

Types of Reactions:

  • Oxidation Reactions: Formation of quinones or other derivatives.

  • Nucleophilic Substitutions: Involving nitrogen atoms.

  • Electrophilic Additions: Also involving nitrogen atoms.

Research Findings and Applications

The compound has significant scientific applications due to its neurotoxic effects and potential therapeutic implications. It is used in research related to neurodegenerative diseases, particularly for studying mechanisms similar to Parkinson's disease.

Applications:

  • Neurodegenerative Disease Research: Studying mechanisms similar to Parkinson's disease.

  • Therapeutic Potential: Potential applications in treating neurodegenerative diseases.

Comparison with Related Compounds

Other tetrahydro-beta-carbolines, such as 1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline and 6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, share similar structural features but differ in their substituents and biological activities.

Comparison Table:

CompoundMolecular FormulaMolecular WeightBiological Activity
6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carbolineC19H21ClN2 (HCl form)312.8 g/molNeurotoxic, Parkinson's-like symptoms
1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolineC19H20N2O292.4 g/molNot specified
6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carbolineC19H20N2276.4 g/molNot specified

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